Mal-amido-PEG9-acid

Description

Evolution and Significance of PEGylation Technology

The concept of modifying biological molecules with polymers to enhance their therapeutic properties dates back to the 1970s. chempep.comnih.gov Professor Frank Davis and his team were pioneers in this field, first attaching polyethylene (B3416737) glycol to proteins with the aim of reducing immunogenicity and extending circulation half-life. mdpi.comnih.gov This process, termed PEGylation, proved to be a groundbreaking strategy. wikipedia.org The first FDA-approved PEGylated product, a treatment for enzyme replacement therapy, demonstrated the clinical viability of this technology. nih.govmdpi.com

Since these initial studies, PEGylation has evolved significantly, moving from random conjugation to more precise, site-specific attachment methods. nih.govgminsights.com The technology's impact is evident in the numerous clinically approved PEGylated drugs, which constitute a multi-billion dollar market. nih.gov The primary advantages conferred by PEGylation include improved drug solubility, extended circulating half-life by reducing renal clearance, and enhanced protection of therapeutic agents from enzymatic degradation. wikipedia.orgnih.gov These benefits lead to reduced dosing frequency and potentially increased therapeutic efficacy. wikipedia.org The ongoing evolution of PEGylation technology, including the development of new PEG architectures, continues to expand its applications in biopharmaceuticals, drug delivery systems like antibody-drug conjugates (ADCs), and nanomedicine. gminsights.comnih.govdatainsightsmarket.com

Classification and Functional Diversity of PEG Linkers

PEG linkers are classified based on several characteristics, including their molecular weight, dispersity (monodisperse vs. polydisperse), and architecture (e.g., linear, branched, Y-shaped). sigmaaldrich.combroadpharm.comaxispharm.com However, a primary classification is based on the reactive functional groups at their ends, which dictates their utility in bioconjugation. sigmaaldrich.com The functional diversity is vast, with PEGs being terminated by a wide array of groups such as amines, carboxylic acids, NHS esters, maleimides, azides, and alkynes, each enabling specific chemical reactions. cd-bioparticles.net

The functional architecture of PEG linkers is critical to their application and can be categorized as follows:

Monofunctional PEGs: These linkers have a single reactive functional group at one end and an inert group (commonly a methoxy (B1213986) group, mPEG) at the other. sigmaaldrich.comcd-bioparticles.net This design is ideal for attaching PEG chains to a molecule or surface to modify its properties (e.g., solubility, size) without causing crosslinking. cd-bioparticles.netjenkemusa.com They are widely used for the PEGylation of proteins, peptides, and nanoparticles. cd-bioparticles.net

Homobifunctional PEGs: These linkers possess two identical reactive groups at either end of the PEG chain. sigmaaldrich.comthermofisher.com They are primarily used as crosslinking agents to bridge two identical molecules or functional groups, such as linking two proteins together or forming hydrogels. axispharm.com Examples include PEG chains terminated with NHS esters or maleimides on both ends. thermofisher.com

Heterobifunctional PEGs: These are the most versatile linkers, featuring two different reactive groups at each end (X-PEG-Y). cd-bioparticles.netjenkemusa.comjenkemusa.com This architecture allows for the sequential and controlled conjugation of two different molecules. axispharm.comcd-bioparticles.net For instance, a linker with an NHS ester at one end and a maleimide (B117702) at the other can connect a molecule with an amine group to another molecule with a thiol group. thermofisher.com This precision is crucial in complex applications like the construction of antibody-drug conjugates (ADCs) and targeted drug delivery systems. jenkemusa.comjenkemusa.com

| Linker Architecture | General Structure | Description | Primary Application |

|---|---|---|---|

| Monofunctional | Inert-PEG-X | Contains a single reactive group (X) and one non-reactive (inert) end. sigmaaldrich.com | PEGylation of molecules to enhance solubility and circulation time without crosslinking. cd-bioparticles.net |

| Homobifunctional | X-PEG-X | Contains two identical reactive groups (X) at both ends. sigmaaldrich.com | Crosslinking two identical molecules or for polymerization into hydrogels. axispharm.com |

| Heterobifunctional | X-PEG-Y | Contains two different reactive groups (X and Y) at each end. cd-bioparticles.netjenkemusa.com | Sequentially linking two different molecules, such as in antibody-drug conjugates (ADCs). jenkemusa.com |

Positioning of Mal-amido-PEG9-acid as a Heterobifunctional Poly(ethylene glycol) Derivative in Bioconjugation Strategies

This compound is a discrete, heterobifunctional PEG linker that holds a specific and important position within bioconjugation chemistry. dcchemicals.commedkoo.com It is designed with two distinct reactive termini separated by a hydrophilic nine-unit polyethylene glycol spacer. dcchemicals.com

The key features of this compound are:

A Maleimide Group : This functional group reacts specifically and efficiently with thiol (sulfhydryl) groups, typically found in the cysteine residues of proteins, to form a stable thioether bond. dcchemicals.comaxispharm.com

A Carboxylic Acid Group : The terminal carboxylic acid can be activated (e.g., using EDC or DCC) to react with primary amine groups, such as those on lysine (B10760008) residues of proteins or other amine-containing molecules, forming a stable amide bond. dcchemicals.combroadpharm.com

A PEG9 Spacer : The nine-unit PEG chain increases the aqueous solubility of the linker and the resulting conjugate. dcchemicals.com It also provides a flexible, defined-length spacer arm between the two conjugated molecules, which can be critical for maintaining their biological activity by reducing steric hindrance.

| Properties of this compound | |

|---|---|

| Chemical Formula | C28H48N2O14 bioscience.co.uk |

| Molecular Weight | 636.69 g/mol bioscience.co.uk |

| Functional Group 1 | Maleimide (reacts with thiols) dcchemicals.com |

| Functional Group 2 | Carboxylic Acid (reacts with amines after activation) dcchemicals.com |

| Spacer Arm | PEG with 9 ethylene (B1197577) oxide units |

| Key Feature | Heterobifunctional linker for specific bioconjugation strategies. dcchemicals.com |

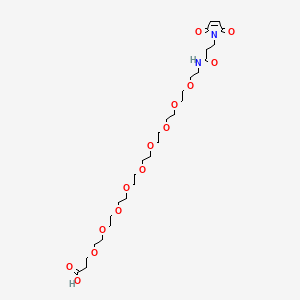

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N2O14/c31-25(3-6-30-26(32)1-2-27(30)33)29-5-8-37-10-12-39-14-16-41-18-20-43-22-24-44-23-21-42-19-17-40-15-13-38-11-9-36-7-4-28(34)35/h1-2H,3-24H2,(H,29,31)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHZWIACQTZJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactive Chemical Principles of Mal Amido Peg9 Acid for Directed Bioconjugation

Maleimide-Thiol Michael Addition Reaction Kinetics and Selectivity

The conjugation of Mal-amido-PEG9-acid to a thiol-containing biomolecule proceeds via a Michael addition reaction, a well-established method in bioconjugation. bachem.com This reaction involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's carbon-carbon double bond. acs.org The high reactivity and selectivity of the maleimide (B117702) group towards thiols, particularly under mild physiological conditions, make it an invaluable tool for site-specific protein modification. axispharm.comnih.gov

The reaction is highly efficient, often proceeding to completion with high yields and without the need for a catalyst. axispharm.comnih.gov The selectivity for thiols over other nucleophilic groups, such as amines, is a key advantage. vectorlabs.com At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines. axispharm.comvectorlabs.com This chemoselectivity is crucial for achieving specific labeling of cysteine residues in the presence of numerous lysine (B10760008) residues on a protein surface. vectorlabs.com

Table 1: General Characteristics of Maleimide-Thiol Michael Addition

| Feature | Description |

| Reaction Type | Michael Addition |

| Reactants | Maleimide and Thiol (typically from a cysteine residue) |

| Product | Stable Thiosuccinimide Linkage |

| Key Advantage | High selectivity for thiols over other nucleophiles at neutral pH |

| Kinetics | Rapid reaction rates under mild, physiological conditions |

Mechanistic Pathways of Thiol Addition

The addition of a thiol to a maleimide can proceed through several mechanistic pathways, the prevalence of which is influenced by the nature of the thiol and the reaction conditions. acs.org Computational and experimental studies have identified three primary pathways:

Stepwise Addition with Rate-Limiting Nucleophilic Attack: In this pathway, the thiolate anion directly attacks the maleimide double bond in the rate-determining step, forming a carbanion intermediate which is subsequently protonated. This mechanism is often observed for the addition of alkyl thiolates. acs.org

Stepwise Addition with Rate-Limiting Proton Transfer: Here, the initial nucleophilic attack is rapid and reversible, forming the carbanion intermediate. The rate-limiting step is the subsequent proton transfer to this intermediate. This pathway is more common for the addition of aryl thiolates. acs.org

Concerted Addition: In this mechanism, the nucleophilic attack by the thiolate and the proton transfer occur simultaneously in a single transition state. This pathway is also considered for aryl thiolate additions. acs.org

The specific pathway is largely governed by the pKa of the thiol, with lower pKa thiols (more acidic) favoring pathways where proton transfer is not rate-limiting. acs.org

Influence of Reaction Conditions (pH, Solvent, Initiator) on Conjugation Efficiency

The efficiency of the maleimide-thiol conjugation is highly dependent on the reaction conditions. Careful optimization of these parameters is essential to maximize yield and minimize side reactions.

pH: The pH of the reaction medium is a critical factor. The reaction rate increases with pH up to a certain point, typically around 7.5. researchgate.net This is because the reactive species is the thiolate anion (RS-), and a higher pH increases its concentration. nih.gov However, at pH values above 7.5, the selectivity for thiols decreases as the reaction with amines (e.g., from lysine residues) becomes more competitive. vectorlabs.com Furthermore, the maleimide ring itself is susceptible to hydrolysis at higher pH, which deactivates it towards thiol addition. vectorlabs.com Therefore, a pH range of 6.5 to 7.5 is generally considered optimal for achieving both high reaction rates and excellent chemoselectivity for thiols. axispharm.comvectorlabs.com

Solvent: The choice of solvent can influence the reaction kinetics. The thiol-maleimide reaction is typically efficient in polar solvents like water or dimethyl sulfoxide (B87167) (DMSO) without the need for a catalyst. axispharm.com The solvent can affect the pKa of the thiol and the stability of the transition state, thereby modulating the reaction rate. rsc.org Computational studies have explored the influence of various solvents, indicating that the reaction mechanism can shift depending on the solvent environment. rsc.org

Initiator: While the maleimide-thiol reaction can proceed without a catalyst, initiators can be used to accelerate the reaction. nih.gov These initiators can be bases or nucleophiles. nih.govrsc.org Basic initiators, such as tertiary amines, function by promoting the formation of the more nucleophilic thiolate anion. researchgate.net Nucleophilic initiators, on the other hand, can directly participate in the reaction mechanism. rsc.org The choice and concentration of the initiator can significantly impact the reaction kinetics and selectivity. rsc.org

Table 2: Influence of Reaction Conditions on Maleimide-Thiol Conjugation

| Condition | Effect on Conjugation Efficiency | Optimal Range/Considerations |

| pH | Reaction rate increases with pH due to higher thiolate concentration. Above pH 7.5, amine reactivity and maleimide hydrolysis increase. | 6.5 - 7.5 for optimal selectivity and stability. |

| Solvent | Polar solvents like water and DMSO are effective. Solvent can influence thiol pKa and transition state stability. | Choice depends on the solubility and stability of the biomolecule. |

| Initiator | Basic or nucleophilic initiators can accelerate the reaction rate. | Use with caution to avoid side reactions and maintain selectivity. |

Side Reactions and Stability of Maleimide-Thiol Conjugates

Despite the high efficiency of the maleimide-thiol reaction, the resulting thiosuccinimide linkage can be susceptible to several side reactions that can impact the stability and homogeneity of the bioconjugate. bachem.comnih.gov

Retro-Michael Reaction

The Michael addition of a thiol to a maleimide is a reversible process. vectorlabs.comnih.gov The reverse reaction, known as the retro-Michael reaction, can lead to deconjugation of the payload from the biomolecule. vectorlabs.comresearchgate.net This can be particularly problematic in vivo, where the presence of other thiols, such as glutathione, can lead to an exchange reaction, resulting in the transfer of the payload to other molecules and potential off-target effects. vectorlabs.comnih.gov The stability of the thiosuccinimide linkage against the retro-Michael reaction is influenced by the local chemical environment and the structure of the linker. vectorlabs.comresearchgate.net

Thiazine (B8601807) Rearrangement

When a maleimide is conjugated to a peptide or protein via an N-terminal cysteine residue, the resulting succinimidyl thioether can undergo an intramolecular rearrangement to form a six-membered thiazine ring. bachem.comnih.gov This rearrangement is initiated by the nucleophilic attack of the N-terminal amine on one of the carbonyl groups of the succinimide (B58015) ring. nih.gov The rate of this rearrangement is influenced by the pH of the medium, with higher pH values accelerating the conversion to the thiazine structure. nih.govyoutube.com While initially considered an undesirable side reaction, recent studies have shown that the resulting thiazine linker exhibits enhanced stability and a reduced propensity for the retro-Michael reaction compared to the original thiosuccinimide linkage. nih.gov

Table 3: Thiazine Rearrangement pH Dependence

| pH | Extent of Rearrangement after 24 hours |

| 5.0 | Negligible (no detectable rearrangement) youtube.com |

| 7.3 | ~90% rearrangement youtube.com |

| 8.4 | Complete rearrangement youtube.com |

Carboxylic Acid Activation and Amide Bond Formation with Primary Amines

The terminal carboxylic acid (-COOH) of this compound serves as a versatile functional group for bioconjugation, enabling the covalent attachment of this heterobifunctional linker to molecules containing primary amines (-NH2). However, the direct reaction between a carboxylic acid and a primary amine to form a stable amide bond is generally unfavorable under physiological conditions, requiring excessively high temperatures that would denature most biomolecules. Therefore, a chemical activation of the carboxyl group is a prerequisite for efficient amide bond formation. thermofisher.com

This activation process converts the hydroxyl portion of the carboxylic acid into a better leaving group, rendering the carboxyl carbon more susceptible to nucleophilic attack by a primary amine. thermofisher.com The most common and effective strategy for this activation in bioconjugation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an N-hydroxysuccinimide (NHS) additive. thermofisher.comcreative-proteomics.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which can then readily react with a primary amine on a target biomolecule (e.g., the side chain of a lysine residue in a protein) to yield a stable amide linkage. thermofisher.com This process is fundamental in linking this compound to proteins, peptides, or other amine-containing molecules, effectively tethering the maleimide functionality for subsequent reactions.

Role of Activating Reagents (e.g., EDC, DCC, HATU, NHS Esters)

A variety of activating reagents are available to facilitate the coupling of the carboxylic acid on this compound with primary amines. The choice of reagent depends on factors such as solvent requirements, desired reaction efficiency, and the stability of the target molecules.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide (B86325), EDC is the most popular coupling agent for bioconjugation in aqueous environments. creative-proteomics.com It activates the carboxyl group to form an O-acylisourea intermediate. thermofisher.com This intermediate is unstable in water and can hydrolyze, regenerating the original carboxylic acid. thermofisher.comcreative-proteomics.com To improve efficiency and mitigate hydrolysis, EDC is frequently used with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. creative-proteomics.com

DCC (N,N'-Dicyclohexylcarbodiimide): DCC functions via the same mechanism as EDC but is soluble only in organic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). thermofisher.comcreative-proteomics.com This makes it unsuitable for most direct bioconjugation reactions with proteins in aqueous buffers but highly effective for synthesizing activated esters (like NHS esters) of this compound as stable intermediates that can be purified and stored. thermofisher.com A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in most organic solvents and requires removal, often through filtration. peptide.com

NHS (N-hydroxysuccinimide) and NHS Esters: NHS is not an activating agent on its own but is used as an additive in carbodiimide reactions. thermofisher.com When combined with EDC, it reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. creative-proteomics.com This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate and reacts efficiently with primary amines at physiological pH to form the desired amide bond. thermofisher.comcreative-proteomics.com Pre-activated this compound NHS esters can be synthesized, purified, and stored, providing a convenient one-step method for conjugating the linker to amine-containing molecules without the need for in-situ activation reagents.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a uronium-based coupling reagent that is highly effective for amide bond formation, particularly for difficult couplings. peptide.comnih.gov It is known for its rapid reaction rates and for minimizing the risk of racemization in chiral molecules. peptide.com HATU is typically used in organic solvents in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov Its high reactivity makes it a preferred choice in solid-phase peptide synthesis and for conjugating valuable or sensitive molecules where high efficiency is critical. peptide.com

Below is an interactive data table summarizing the key features of these activating reagents.

| Reagent | Solubility | Primary Application Environment | Key Byproduct | Main Advantage(s) | Main Disadvantage(s) |

| EDC | Water | Aqueous Buffers | Water-soluble urea | Ideal for direct bioconjugation; byproduct is easily removed by aqueous extraction. creative-proteomics.compeptide.com | O-acylisourea intermediate is unstable and prone to hydrolysis. creative-proteomics.com |

| DCC | Organic Solvents | Non-aqueous organic synthesis | Insoluble dicyclohexylurea (DCU) | High efficiency in organic media; ideal for creating stable NHS esters. thermofisher.comcreative-proteomics.com | Insoluble byproduct can complicate purification; not for aqueous reactions. peptide.com |

| NHS/Sulfo-NHS | NHS: Organic; Sulfo-NHS: Water | Additive in both aqueous and organic reactions | N/A (incorporated into intermediate) | Stabilizes the activated intermediate, increasing coupling efficiency and reducing hydrolysis. thermofisher.comcreative-proteomics.com | Requires a primary activating agent (e.g., EDC, DCC). |

| HATU | Organic Solvents | Non-aqueous organic synthesis | Tetramethylurea (soluble) | Very fast reaction rates; low racemization; high efficiency for difficult couplings. peptide.com | Higher cost; can react with unprotected N-termini if used in excess. peptide.com |

Orthogonal Reactivity for Sequential Bioconjugation Strategies

The term "orthogonal reactivity" refers to the ability to perform distinct chemical reactions on a single molecule, where each reaction proceeds with high selectivity and efficiency without interfering with the other functional groups present. nih.gov this compound is an excellent example of a heterobifunctional linker designed for such strategies, possessing two chemically distinct reactive handles: a maleimide group and a carboxylic acid.

The reactivity of these two groups is mutually exclusive under specific reaction conditions:

Maleimide-Thiol Conjugation: The maleimide group reacts specifically and efficiently with sulfhydryl (thiol) groups via a Michael addition reaction. nih.govresearchgate.net This reaction is typically performed under mild conditions, at a pH range of 6.5-7.5, where thiols are sufficiently nucleophilic to react with the electron-deficient double bond of the maleimide ring. researchgate.net

Carboxylic Acid-Amine Conjugation: As detailed previously, the carboxylic acid group is unreactive towards amines until it is activated by coupling reagents like EDC and NHS. thermofisher.com This activation and subsequent coupling to primary amines is typically performed at a physiological pH of around 7.4.

This difference in chemical reactivity allows for a controlled, stepwise approach to building complex bioconjugates. For instance, a researcher can first conjugate this compound to a thiol-containing molecule, such as a protein with a free cysteine residue. After this first conjugation is complete and any excess reagents are removed, the terminal carboxylic acid on the now-conjugated linker can be activated to react with a second, amine-containing molecule. This sequential approach is invaluable in constructing precisely defined molecular architectures, such as antibody-drug conjugates (ADCs), where one part of the linker is attached to the antibody and the other part is attached to a therapeutic payload. nih.gov The ability to control the sequence of reactions prevents the formation of undesirable homodimers or other side products, ensuring the high purity and defined structure of the final bioconjugate.

Applications in Advanced Bioconjugation and Biofunctionalization

Protein and Peptide Conjugation via Cysteine and Amine Residues

The dual reactivity of Mal-amido-PEG9-acid allows for controlled conjugation to proteins and peptides, which are foundational molecules in therapeutics and diagnostics. The linker utilizes two of the most common reactive handles on protein surfaces: the thiol group of cysteine and the amine group of lysine (B10760008). creativepegworks.comprecisepeg.com The maleimide (B117702) end reacts with a cysteine's thiol group via a Michael addition reaction, forming a stable thioether bond. creativepegworks.combiochempeg.com This reaction is typically performed at a pH range of 6.5 to 7.5. biochempeg.com The carboxylic acid end can be activated by reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) to couple with primary amines on lysine residues, forming a robust amide bond. precisepeg.comaxispharm.com

| Reactive Group | Target Residue/Group | Resulting Bond |

| Maleimide | Cysteine (Thiol, -SH) | Thioether |

| Carboxylic Acid | Lysine (Primary Amine, -NH2) | Amide |

A key advantage of using this compound is the ability to choose between site-specific and non-site-specific conjugation strategies.

Site-Specific Conjugation: Targeting the thiol group of a cysteine residue often results in site-specific modification. creativepegworks.comprecisepeg.com This is because free, solvent-accessible cysteine residues are relatively rare in most proteins, as many are involved in disulfide bonds that maintain protein structure. nih.gov By genetically engineering a single reactive cysteine at a desired location, researchers can attach the maleimide end of the linker with high precision. nih.gov This control over the conjugation site is crucial for creating homogenous bioconjugates where the stoichiometry and location of the attached molecule are well-defined. precisepeg.com

Non-Site-Specific Conjugation: In contrast, conjugation via the linker's carboxylic acid to lysine's amine groups is generally non-site-specific. Most proteins present multiple lysine residues on their surface, leading to a heterogeneous mixture of products with the PEG linker attached at various positions. While less precise, this method is straightforward and does not require genetic modification of the protein. It is possible to achieve some level of site-selectivity for the N-terminal α-amino group over lysine's ε-amino group by controlling the reaction pH, as their pKa values differ. nih.gov

The goal of PEGylation is often to improve a protein's therapeutic properties, such as its stability and circulation half-life, while preserving its biological function. precisepeg.combiopharminternational.com The site of PEG attachment is critical, as modification near an active site or binding interface can hinder the protein's activity.

Research has shown that the location of PEGylation significantly impacts bioactivity. For instance, a study involving fibroblast growth factor 21 (FGF21) created a library of 15 different mono-PEGylated versions by introducing cysteine mutations at various sites and conjugating them with a maleimide-PEG linker. nih.gov The findings revealed that linking the PEG molecule to an internal residue generally led to a smaller decrease in biological activity compared to conjugation at the N-terminus. nih.gov Specifically, activity was better preserved when the PEGylation site was further away from the carboxy terminus. nih.gov The inherent flexibility and hydrophilicity of the PEG chain itself helps to maintain the structural integrity and solubility of the conjugated protein, minimizing aggregation and preserving its native conformation. precisepeg.combiopharminternational.com

Oligonucleotide and Nucleic Acid Conjugation

The application of bifunctional PEG linkers extends to the modification of oligonucleotides and nucleic acids for therapeutic and diagnostic purposes. biochempeg.com this compound can be used to conjugate oligonucleotides to other molecules, such as peptides, antibodies, or labels. This is typically achieved by using synthetically modified oligonucleotides that incorporate a reactive functional group.

For example, an oligonucleotide can be synthesized with a primary amine group at one of its termini. The carboxylic acid end of this compound can then be activated to react with this amine, forming a stable amide linkage. Conversely, an oligonucleotide can be modified to feature a thiol group, which would readily react with the linker's maleimide group for a site-specific conjugation. This strategy allows for the creation of well-defined oligonucleotide conjugates for various applications, including gene regulation and targeted delivery.

Surface Functionalization of Biomaterials and Nanoparticles

This compound is widely used for the surface modification of biomaterials, including nanoparticles, liposomes, and medical implants. creativepegworks.comaxispharm.com This functionalization is a critical step in tailoring the biological interaction of these materials. The linker's dual-ended reactivity allows it to act as a bridge, covalently attaching biomolecules like antibodies or peptides to the surface of a material. nih.gov For instance, the carboxylic acid can be used to anchor the linker to a surface that has been pre-functionalized with amine groups, leaving the maleimide end available for the subsequent capture of a thiol-containing protein.

A primary application of PEGylation in materials science is to enhance biocompatibility and create a "stealth" effect, particularly for nanoparticles and liposomes used in drug delivery. creativepegworks.commdpi.com When these materials are introduced into the bloodstream, they are often coated by plasma proteins (a process called opsonization), which flags them for rapid clearance by the immune system. mdpi.com

By covalently grafting this compound onto the nanoparticle surface, a dense hydrophilic shield is formed. mdpi.com This PEG layer sterically hinders the adsorption of proteins and prevents recognition by phagocytic cells of the reticuloendothelial system. mdpi.com The result is a significantly prolonged circulation half-life, allowing the nanoparticle more time to reach its intended target. biopharminternational.commedchemexpress.com The inherent biocompatibility and non-immunogenic nature of PEG further reduce adverse reactions, making it a polymer of choice for in vivo applications. biochempeg.comnih.gov

The ability to precisely immobilize biomolecules makes maleimide-PEG linkers valuable tools in the development of biosensors and diagnostic agents. creativepegworks.comaxispharm.com A biosensor's efficacy relies on the stable and oriented attachment of a biological recognition element (e.g., an antibody or enzyme) to a transducer surface.

This compound facilitates this process by enabling the controlled, covalent attachment of proteins. For example, researchers have used maleimide-PEG groups to PEGylate L-lactate oxidase, an enzyme used as a biological transducer in biosensors, by first engineering a reactive cysteine onto the enzyme's surface. nih.gov This specific attachment ensures that the enzyme maintains its activity and is correctly positioned to detect its substrate. Similarly, by attaching targeting ligands or antibodies to imaging agents or nanoparticles, these linkers help create probes for targeted diagnostics. axispharm.com

Role of Mal Amido Peg9 Acid in Next Generation Therapeutic Modalities

Antibody-Drug Conjugates (ADCs)

Linker Design and Impact on Drug Release Mechanisms

In the context of ADCs, Mal-amido-PEG9-acid functions as a non-cleavable linker. This means that the linkage it forms between the antibody and the cytotoxic payload is designed to be stable in the bloodstream. The drug is released primarily through the degradation of the antibody backbone within the target cancer cell's lysosome. This approach minimizes premature drug release and associated off-target toxicity. The maleimide (B117702) group of the linker reacts with thiol groups on the antibody, often from cysteine residues, while the carboxylic acid end is used to attach the drug, sometimes through a dipeptide like valine-alanine (Val-Ala). targetmol.com

The design of the linker is critical to the efficacy and safety of an ADC. For instance, a derivative, Mal-amido-PEG9-Val-Ala-PAB-SG3200, is a cleavable linker used in ADC synthesis. medchemexpress.com The Val-Ala dipeptide in this linker is specifically designed to be cleaved by lysosomal proteases like cathepsin B, which are abundant inside cancer cells. This ensures that the cytotoxic payload is released predominantly at the site of action.

Influence on Conjugation Heterogeneity

Site-specific conjugation techniques aim to overcome this challenge. By engineering specific cysteine residues into the antibody, a more controlled and homogenous conjugation can be achieved. The maleimide group of this compound can then react specifically with these engineered thiols, leading to a more uniform ADC product. axispharm.com However, even with site-specific methods, incomplete labeling can still lead to some level of heterogeneity. nih.gov

Strategies for Rebridging Reduced Disulfide Bonds

A promising strategy to produce homogeneous ADCs involves the rebridging of interchain disulfide bonds within the antibody. epo.org In this approach, the native disulfide bonds in the antibody's hinge region are first reduced to create pairs of free thiol groups. A bifunctional linker can then be used to "rebridge" these thiols, simultaneously attaching the cytotoxic payload and restoring the covalent linkage between the antibody chains. nih.gov

While this compound itself is not a rebridging agent, its fundamental components are relevant to this strategy. Reagents designed for disulfide rebridging often incorporate maleimide or similar thiol-reactive groups. For instance, dibromomaleimides and dibromopyridazinediones have been developed for this purpose. nih.govepo.org These reagents react with the two thiols from a reduced disulfide bond to form a stable bridge. The payload can be attached to this rebridging linker. This method helps to maintain the structural integrity of the antibody and allows for a precise DAR, typically of four, for human IgG1 antibodies. nih.gov

Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. targetmol.commybiosource.com

Function as a PROTAC Linker Connecting Ligands

The polyethylene (B3416737) glycol (PEG) chain of this compound offers several advantages. It can increase the water solubility of the PROTAC molecule, which can be beneficial for cell permeability and oral absorption. biochempeg.com The defined length of the PEG9 spacer allows for systematic optimization of the distance between the target protein and the E3 ligase, which is a key factor in forming a productive ternary complex. biochempeg.com The maleimide and carboxylic acid ends of this compound provide versatile handles for attaching the respective ligands. dcchemicals.com

Influence on Ternary Complex Formation and Target Protein Degradation

The formation of a stable and productive ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—is a prerequisite for subsequent ubiquitination and degradation of the target protein. nih.gov The linker plays a critical role in this process. The length and composition of the linker, such as the PEG9 chain in this compound, can significantly impact the stability and conformation of the ternary complex. nih.gov

Research has shown that the linker is not just a passive spacer but an active component that influences the interactions between the two proteins. Computational modeling has been used to evaluate how different linkers affect ternary complex formation. nih.gov The flexibility and hydrophilicity of a PEG linker like this compound can help to orient the two proteins in a way that is favorable for the transfer of ubiquitin from the E3 ligase to the target protein. By synthesizing and testing a series of PROTACs with varying linker lengths, researchers can identify the optimal linker for a specific target and E3 ligase pair to achieve maximal degradation efficiency. biochempeg.com

Other Heterobifunctional Small Molecules (e.g., LYTACs, AUTACs)

The chemical compound This compound is a prime example of a heterobifunctional linker that is well-suited for the synthesis of these next-generation therapeutic agents. Its structure features a maleimide group on one end, a carboxylic acid on the other, and a nine-unit polyethylene glycol (PEG) chain in between. This configuration offers several advantages in the construction of LYTACs and AUTACs. The maleimide group allows for specific covalent conjugation to thiol-containing molecules, such as cysteine residues in peptides or antibodies, while the carboxylic acid can be readily activated to form stable amide bonds with amine-containing ligands. The PEG9 chain provides a flexible, hydrophilic spacer that can enhance the solubility of the entire chimera and provide the necessary distance for the formation of a productive ternary complex. mdpi.combiorxiv.org

Lysosome-Targeting Chimeras (LYTACs)

LYTACs are designed to degrade extracellular and membrane-bound proteins by hijacking the lysosomal degradation pathway. nih.govmedchemexpress.com They consist of a ligand that binds to the protein of interest (POI) and another ligand that engages a lysosome-targeting receptor, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) or the asialoglycoprotein receptor (ASGPR). nih.govtargetmol.com The formation of a ternary complex between the POI, the LYTAC, and the receptor triggers endocytosis and subsequent trafficking to the lysosome, where the POI is degraded. nih.gov

Below is an illustrative table detailing the components of a hypothetical LYTAC synthesized using This compound .

| Component | Example Moiety | Rationale for Use |

| Protein of Interest (POI) Ligand | An antibody fragment (Fab) targeting EGFR | To specifically bind to the extracellular domain of the Epidermal Growth Factor Receptor (EGFR), a membrane protein often overexpressed in cancer. |

| Linker | This compound | The maleimide group would be conjugated to a cysteine residue on the Fab fragment, and the carboxylic acid would be coupled to the lysosome-targeting ligand. The PEG9 chain provides spacing and solubility. |

| Lysosome-Targeting Ligand | A synthetic M6P analogue | To engage the CI-M6PR, thereby inducing receptor-mediated endocytosis and subsequent lysosomal trafficking of the EGFR-LYTAC-receptor complex. |

Autophagy-Targeting Chimeras (AUTACs)

AUTACs represent another innovative approach to targeted protein degradation, but they utilize the cellular autophagy machinery. medchemexpress.comresearchgate.net These heterobifunctional molecules link a POI to an autophagy-inducing tag, often a guanine (B1146940) derivative that can trigger K63-linked polyubiquitination of the target. medchemexpress.comresearchgate.net This specific type of ubiquitination is recognized by autophagy receptors like p62, which then deliver the POI to the autophagosome for degradation. AUTACs have the potential to degrade not only soluble proteins but also protein aggregates and even damaged organelles. medchemexpress.comresearchgate.net

In the architecture of an AUTAC, the linker is essential for connecting the POI-binding ligand and the autophagy tag. This compound can serve this purpose effectively. Its bifunctional nature allows for the sequential or convergent synthesis of the final chimera. The PEG9 linker provides the necessary spatial separation and flexibility for the AUTAC to induce the proximity between the POI and the autophagy machinery. researchgate.net

The following table provides a conceptual structure for an AUTAC that could be synthesized using This compound .

| Component | Example Moiety | Rationale for Use |

| Protein of Interest (POI) Ligand | A small molecule inhibitor of MetAP2 | To target Methionine Aminopeptidase 2, a cytosolic protein, for degradation. |

| Linker | This compound | The carboxylic acid would be coupled to an amine-functionalized MetAP2 inhibitor, and the maleimide would react with a thiol-containing autophagy tag. The PEG9 chain ensures proper orientation and solubility. |

| Autophagy-Inducing Tag | A p-fluorobenzylguanine (FBnG) derivative | To mimic S-guanylation, leading to K63-polyubiquitination of the POI and its subsequent recognition and degradation by the autophagy system. mdpi.com |

Pharmacological and Biological Implications of Mal Amido Peg9 Acid Conjugation

Modulation of Aqueous Solubility and Dispersibility of Conjugates

This improved solubility is attributed to the ability of the ether oxygens in the PEG backbone to form hydrogen bonds with water molecules, essentially creating a hydrating shell around the drug. This effect not only improves the solubility of the conjugate but also enhances its dispersibility, which is crucial for preventing the aggregation of nanoparticles used in drug delivery systems. issuu.com The amide group within the linker's structure can also contribute to enhanced stability and solubility. axispharm.com By improving the solubility and stability of bioconjugates, this linker provides a valuable technique for developing targeted therapeutics.

Table 1: Effects of PEGylation on Solubility and Related Properties

| Property | Effect of PEGylation | Underlying Mechanism | Source Citation |

|---|---|---|---|

| Aqueous Solubility | Increases | The hydrophilic PEG spacer increases solubility in aqueous media through hydrogen bonding with water. | medkoo.combroadpharm.comissuu.com |

| Dispersibility | Enhances | Prevents aggregation, particularly of nanoparticles, by creating a hydrating shell. | |

| Stability | Increases | The amide group in the linker structure contributes to enhanced stability. | axispharm.com |

Enhancement of Pharmacokinetic Profiles (e.g., Circulation Half-Life)

Conjugation with Mal-amido-PEG9-acid and other PEG linkers profoundly alters the pharmacokinetic profile of therapeutic molecules. precisepeg.com A key benefit is the significant extension of the drug's circulation half-life in the bloodstream. issuu.comallinno.comiris-biotech.de Many small molecule drugs and biopharmaceuticals like peptides and proteins are subject to rapid renal clearance and enzymatic degradation, necessitating frequent administration. issuu.comiris-biotech.de

PEGylation increases the hydrodynamic radius, or the effective size of the molecule in solution. issuu.comallinno.com This increased size reduces the rate of renal filtration, a primary mechanism for clearing small molecules from the body. issuu.com The PEG chain also provides a protective layer that shields the conjugated drug from enzymatic degradation. allinno.com This combination of reduced clearance and increased stability leads to a longer plasma half-life, which can allow for less frequent dosing and more sustained therapeutic exposure. iris-biotech.de

Reduction of Immunogenicity and Antigenicity

A significant hurdle for many protein-based therapeutics is the potential to elicit an immune response, leading to the formation of anti-drug antibodies that can neutralize the drug's effect or cause adverse reactions. Conjugation with PEG linkers like this compound is a well-established method for reducing the immunogenicity and antigenicity of such biologics. axispharm.comprecisepeg.comallinno.comiris-biotech.de

The flexible and hydrophilic PEG chain forms a shield around the protein's surface. allinno.com This steric hindrance masks the antigenic epitopes—the specific sites on the protein that are recognized by the immune system. allinno.com By preventing or reducing the recognition of these sites by immune cells and antibodies, PEGylation can render the protein non-immunogenic or tolerogenic. issuu.com This "stealth" effect is critical for the safety and efficacy of many recombinant protein drugs and other biologics. axispharm.comallinno.com

Impact on Biodistribution and Target Accumulation

The use of this compound linkers is integral to the design of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), which aim to concentrate a therapeutic payload at a specific site, like a tumor. fujifilm.com The linker connects a targeting moiety (e.g., an antibody) to a potent drug. axispharm.com This conjugation influences the biodistribution of the drug, guiding it toward the target tissue while minimizing exposure to healthy tissues and thus reducing off-target effects.

Research in radioimmunoimaging using cleavable linkers has demonstrated the potential for improved target accumulation. In studies with tumor-bearing mice, the use of a trigger to cleave the linker from a radiolabeled antibody resulted in markedly increased tumor-to-blood ratios. nih.govthno.org For instance, when a trigger was administered 24 hours after the antibody, the tumor-to-blood ratio increased from 2.5 to 6.6. nih.govthno.org Improved tumor-to-organ ratios were also observed for the liver and lungs, indicating more specific accumulation at the target site. nih.govthno.org The PEG component itself can help reduce non-specific uptake by the reticuloendothelial system, further enhancing target-specific delivery. google.com

Table 2: Research Findings on Target Accumulation

| Study Focus | Key Finding | Quantitative Result (Example) | Source Citation |

|---|---|---|---|

| Radioimmunoimaging with Cleavable Linkers | Increased tumor-to-blood ratio upon linker cleavage. | Tumor-to-blood ratio increased from 2.5 ± 0.7 to 6.6 ± 0.9. | nih.govthno.org |

| Targeted Drug Delivery | Enables precise delivery of drugs to specific cells or tissues. | Minimizes off-target effects and maximizes treatment efficacy. | |

| Nanoparticle Functionalization | Essential for achieving precise targeting in therapeutic and diagnostic applications. | Aids in minimizing off-target effects. |

Potential for Altered Bioactivity and Functional Interference of Conjugates

While PEGylation offers substantial pharmacological benefits, it also carries the risk of altering the bioactivity of the conjugated molecule. iris-biotech.de The attachment of a this compound linker, particularly to a protein or antibody, can sometimes cause functional interference. The PEG chain might sterically hinder the binding of the therapeutic protein to its receptor or the active site of an enzyme, potentially reducing its potency. iris-biotech.de

The design of the linker and the site of conjugation are therefore critical. In the context of ADCs, linkers are often designed to be stable in systemic circulation but labile under specific conditions found at the target site, such as the presence of certain enzymes in cancer cells. fujifilm.com This allows for the controlled release of the unmodified, fully active cytotoxic drug once the conjugate has reached its destination, thereby maximizing therapeutic impact while minimizing systemic interference with the drug's function. fujifilm.com Careful engineering and selection of the conjugation site are pivotal to balance the pharmacokinetic advantages of PEGylation with the need to preserve the biological activity of the therapeutic agent.

Advanced Analytical Approaches for Conjugates Involving Mal Amido Peg9 Acid

Spectroscopic Characterization of Conjugation Products (e.g., NMR, LC-MS, MALDI-TOF)

Spectroscopic methods are fundamental in confirming the successful conjugation and determining the structural integrity of the resulting products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the Mal-amido-PEG9-acid linker itself and its conjugates. ethernet.edu.et For the linker, ¹H NMR can confirm the presence of characteristic peaks corresponding to the maleimide (B117702) group (often around 6.7-6.8 ppm), the ethylene (B1197577) glycol repeats of the PEG chain (typically a broad multiplet around 3.6 ppm), and the amide and acid functionalities. researchgate.net Following conjugation to a thiol-containing molecule, the disappearance of the maleimide proton signals provides direct evidence of the successful thiol-maleimide Michael addition reaction. axispharm.com NMR analysis can also help determine the degree of modification and identify any structural changes or degradation in the conjugated molecule. ethernet.edu.et

Mass Spectrometry (MS) techniques are indispensable for determining the molecular weight of the conjugate, thereby confirming the number of linker-payload moieties attached to the biomolecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of MS. nih.gov This technique is used to separate the conjugated product from unreacted starting materials and other impurities while providing precise mass information for the separated components. nih.govprecisepeg.com It is particularly useful for analyzing the heterogeneity of the conjugation reaction, identifying species with different numbers of attached linkers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another key technique, especially for large biomolecules like proteins and antibodies. jenkemusa.comiris-biotech.de It provides the molecular weight of the intact conjugate, allowing for the calculation of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) or the degree of PEGylation. jenkemusa.comuu.nl By comparing the mass spectrum of the native biomolecule with that of the conjugate, a clear shift in mass corresponding to the addition of one or more this compound linkers (and any attached payload) can be observed. iris-biotech.deiris-biotech.de

The following table summarizes the application of these spectroscopic techniques in the characterization of this compound conjugates.

| Technique | Analytical Target | Key Findings |

| NMR | Structure of linker & conjugate | Confirmation of functional groups (maleimide, PEG); evidence of successful conjugation via disappearance of maleimide peaks. ethernet.edu.etresearchgate.net |

| LC-MS | Conjugate purity & heterogeneity | Separation of conjugated, unconjugated, and partially conjugated species; precise mass determination of each component. nih.govprecisepeg.com |

| MALDI-TOF MS | Molecular weight of large conjugates | Determination of overall molecular weight; calculation of the number of linkers per biomolecule (e.g., DAR). jenkemusa.comuu.nl |

Chromatographic Methods for Purity Assessment and Heterogeneity Analysis (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity and analyzing the heterogeneity of this compound and its conjugates. vwr.com Purity levels for the linker itself are often reported as ≥95% as determined by HPLC. vwr.comaxispharm.com

Different HPLC modes are employed depending on the properties of the conjugate:

Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. It is effective in separating the final conjugate from the more hydrophilic unconjugated biomolecule and the more hydrophobic free drug or payload. It can also resolve species with different drug-linker-to-biomolecule ratios.

Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius. This method is used to quantify high molecular weight species, such as aggregates, which can form during the conjugation process. It also separates the high molecular weight conjugate from low molecular weight impurities like unreacted linker or drug.

The data obtained from these chromatographic methods are crucial for ensuring the quality, consistency, and batch-to-batch reproducibility of the conjugate.

| HPLC Method | Principle of Separation | Primary Application for Conjugates |

| RP-HPLC | Hydrophobicity | Purity assessment; resolving species with different drug-to-biomolecule ratios. |

| SEC-HPLC | Size / Hydrodynamic Radius | Quantifying aggregates and separating high molecular weight products from low molecular weight impurities. |

| IEX-HPLC | Net Surface Charge | Analyzing heterogeneity by separating species with different numbers of charged linkers attached. |

Future Perspectives and Unresolved Challenges in Mal Amido Peg9 Acid Research

Optimization of Conjugation Efficiency and Site-Specificity

A key area of research focuses on enhancing the efficiency and precision of conjugation reactions involving Mal-amido-PEG9-acid and similar linkers. Achieving a uniform drug-to-antibody ratio (DAR) in ADCs is crucial for their therapeutic efficacy and safety. nih.gov Site-specific conjugation methods are being developed to create more homogeneous ADCs, which is a promising approach to improving their design and paving the way for new cancer therapies. glpbio.comfujifilm.com

Current strategies often involve the reaction of the maleimide (B117702) group with cysteine residues on proteins. axispharm.com However, this can sometimes lead to heterogeneous products if multiple reactive cysteines are present. Future research is exploring the use of enzymes and unnatural amino acids to achieve more controlled and site-specific conjugation. nih.govethernet.edu.et For instance, the use of linkers with different PEG lengths, such as PEG4 or PEG27, is being investigated to optimize the properties of the resulting conjugates. nih.gov

Development of Novel Reversible or Cleavable Linkages

The stability of the bond formed by the maleimide group is a double-edged sword. While providing stability in circulation, it can also hinder the release of the conjugated molecule at the target site. nih.gov Consequently, there is a growing interest in developing novel linkers with reversible or cleavable bonds.

Cleavable linkers are designed to be stable in the bloodstream but to break down and release the payload under specific conditions found in the target environment, such as the acidic environment of tumors or the presence of specific enzymes like cathepsins. nih.govmedchemexpress.comprecisepeg.com Examples of cleavable moieties being explored include dipeptides like Val-Cit or Val-Ala-Gly, which are sensitive to lysosomal proteases. nih.gov Mal-amido-PEG9-Val-Ala-PAB-SG3200 is an example of a cleavable ADC linker that incorporates a protease-cleavable valine-alanine sequence. medchemexpress.commedchemexpress.compharmaffiliates.com The development of such linkers is a critical step in creating more effective and targeted therapies.

Addressing Immunogenic Responses to PEG (Anti-PEG Antibodies)

Although PEG is generally considered non-immunogenic, a growing body of evidence shows that some individuals have pre-existing antibodies against PEG (anti-PEG antibodies), and repeated exposure to PEGylated compounds can induce an immune response. acs.orgresearchgate.netnih.gov These anti-PEG antibodies can lead to accelerated blood clearance of the PEGylated therapeutic, reducing its efficacy and potentially causing adverse effects. frontiersin.org

The presence of anti-PEG antibodies is a significant challenge for the clinical development of PEGylated drugs. researchgate.netmdpi.com Research is underway to understand the mechanisms of PEG immunogenicity and to develop strategies to mitigate these responses. frontiersin.org This includes exploring alternative polymers or modifying the PEG structure to reduce its recognition by the immune system. The immunogenicity of PEGylated therapies is dependent on factors like the polymer's molecular weight and architecture. frontiersin.org

Exploring Diverse Biomedical Applications Beyond Current Paradigms

The versatility of this compound and similar PEG linkers opens up possibilities for a wide range of biomedical applications beyond their current primary use in ADCs and PROTACs. creativepegworks.comaxispharm.comchempep.com

Key areas of exploration include:

Nanoparticle Functionalization: PEGylated nanoparticles can be used for imaging and diagnostics. The PEG linker helps shield the nanoparticles from the immune system, allowing for longer circulation and accumulation in target tissues. creativepegworks.com

Surface Modification: These linkers can be used to modify the surfaces of medical devices to improve biocompatibility and reduce protein adsorption and adverse reactions. axispharm.comcreativepegworks.com

Hydrogel Formation: PEG linkers are used in the creation of hydrogels for tissue engineering and regenerative medicine, forming scaffolds that mimic the natural tissue environment. axispharm.com

Protein and Enzyme Stabilization: PEGylation can enhance the stability and solubility of proteins and enzymes, which is valuable in the pharmaceutical and biotechnology industries. creativepegworks.com

Translational Research and Clinical Development Considerations

The translation of promising preclinical findings into clinical applications presents several challenges. The development of PEGylated drugs is a complex process that requires careful consideration of manufacturing, safety, and efficacy. drug-dev.comresearchgate.net

Over 30 PEGylated drugs are currently in clinical use, with many more in clinical trials, demonstrating the established success of this technology. researchgate.netnih.govcreativepegworks.com However, the path to approval is not always straightforward. For example, some PEGylated small molecule drugs with releasable linkers were discontinued (B1498344) during development due to a lack of clinical benefit and formulation concerns. drug-dev.com

Future translational research will need to focus on optimizing linker design, understanding and mitigating immunogenicity, and carefully selecting patient populations for clinical trials to maximize the therapeutic potential of compounds utilizing linkers like this compound. creativepegworks.com The long history of PEG's clinical use and proven safety provide a strong foundation for its continued development and application in novel therapeutic strategies. creativepegworks.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Primary Application |

| This compound | C28H48N2O14 | 636.69 | Maleimide, 9-unit PEG, Carboxylic acid | PROTAC and ADC Linker |

| Mal-amido-PEG9-amine TFA salt | C25H52N2O11 (base) | 607.7 (base) | Maleimide, 9-unit PEG, Amine | Bioconjugation |

| Mal-amido-PEG9-Val-Ala-PAB-SG3200 | C75H101N9O24 | 1512.65 | Cleavable ADC linker | Antibody-Drug Conjugates |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing Mal-amido-PEG9-acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves coupling a maleimide group to a PEG9 spacer terminated with a carboxylic acid. Key steps include:

- Purification via reverse-phase HPLC to isolate the target compound from unreacted precursors .

- Structural confirmation using -NMR and -NMR to verify the maleimide-PEG9 linkage and acid terminus .

- Mass spectrometry (e.g., MALDI-TOF) to validate molecular weight (expected ~500–600 Da for PEG9) .

Q. How can researchers ensure the purity and stability of this compound during experimental workflows?

- Methodological Answer :

- Purity Assessment : Use analytical HPLC with a C18 column and UV detection at 260–280 nm (maleimide absorbance) to monitor degradation products .

- Stability Testing : Conduct accelerated stability studies at 25°C and 4°C over 1–4 weeks, comparing NMR spectra pre- and post-storage to detect hydrolysis or oxidation .

- Solubility Optimization : Dissolve in degassed PBS (pH 7.4) or DMSO, avoiding prolonged exposure to aqueous buffers >pH 8.0 to minimize maleimide ring-opening .

Q. What are the primary applications of this compound in bioconjugation studies?

- Methodological Answer : The maleimide group reacts selectively with cysteine thiols (-SH) in proteins/peptides under mild conditions (pH 6.5–7.5), while the carboxylic acid allows further functionalization (e.g., coupling to amines via EDC/NHS chemistry). Applications include:

- Site-specific antibody-drug conjugates (ADCs) for targeted therapies .

- PEGylation of nanoparticles to improve biocompatibility and circulation time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound across studies?

- Methodological Answer : Discrepancies often arise from variables such as:

- Reaction pH : Maleimide-thiol conjugation is optimal at pH 6.5–7.5; higher pH accelerates hydrolysis .

- Thiol Accessibility : Use Ellman’s assay to quantify free thiols in target biomolecules pre-conjugation .

- Competing Reactions : Include a reducing agent (e.g., TCEP) to prevent disulfide formation, but avoid excess to minimize maleimide reduction .

Q. What strategies optimize the use of this compound in multi-step bioconjugation workflows?

- Methodological Answer :

- Sequential Conjugation : First react the maleimide with thiol-containing biomolecules, then activate the carboxylic acid for secondary coupling (e.g., to amines) .

- Orthogonal Protection : Temporarily protect the carboxylic acid with a tert-butyl ester during maleimide conjugation, then deprotect with TFA for subsequent reactions .

- Analytical Validation : Use SDS-PAGE or SEC-HPLC to confirm stepwise conjugation and detect unintended crosslinking .

Q. How do temperature and solvent systems affect the reactivity of this compound in non-aqueous environments?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility and maleimide stability. Avoid alcohols, which may nucleophilically attack the maleimide .

- Temperature Studies : Perform Arrhenius analysis (4–37°C) to model reaction kinetics and identify conditions minimizing hydrolysis .

- Moisture Control : Use molecular sieves in anhydrous reactions to prevent maleimide degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.